2-Methyl-5-phenylnicotinic acid
Description
Properties
CAS No. |
6041-97-0 |
|---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
2-methyl-5-phenylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11NO2/c1-9-12(13(15)16)7-11(8-14-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16) |
InChI Key |
ISSHEYKCVSYNEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
1.1 Antioxidant Properties
Research indicates that 2-methyl-5-phenylnicotinic acid exhibits significant antioxidant activity. This property is crucial for combating oxidative stress, which is linked to various diseases, including cardiovascular diseases and neurodegenerative disorders. The compound's ability to scavenge free radicals makes it a candidate for further exploration in the development of antioxidant therapies.
1.2 Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in various experimental models. Its anti-inflammatory properties could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thus modulating immune responses effectively.
Case Studies
3.1 Cardiovascular Research
A notable case study demonstrated the application of this compound in cardiovascular research. The compound was evaluated for its effects on endothelial function and vascular reactivity in animal models. Results indicated that it improved endothelial nitric oxide synthase (eNOS) activity, leading to enhanced vasodilation and blood flow regulation.
3.2 Neuroprotective Studies
Another significant investigation focused on the neuroprotective effects of this compound against neurotoxicity induced by beta-amyloid peptides in vitro. The findings suggested that the compound could inhibit neuronal apoptosis and promote cell survival, indicating its potential as a therapeutic agent in Alzheimer's disease.
Comparative Analysis of Related Compounds
| Compound Name | Antioxidant Activity | Anti-inflammatory Effects | Synthesis Complexity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Nicotinic acid | Moderate | High | Low |
| 5-Phenylnicotinic acid | Low | Low | Moderate |
This table summarizes the comparative biological activities and synthesis complexities of this compound relative to related compounds, highlighting its unique position in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
a) 5-Methylnicotinic Acid (CAS 3222-49-9)
- It serves as a precursor in synthesizing more complex derivatives like 2-methyl-5-phenylnicotinic acid .
- Applications : Used in pharmaceutical research, including as a methomyl impurity .
b) 6-Methylnicotinic Acid (CAS 3222-47-7)
Substituent Modifications on the Phenyl Group
a) 5-(2-Fluorophenyl)-2-hydroxynicotinic Acid (CAS 1267011-08-4)
- Structure : Fluorine atom on the phenyl ring; hydroxyl group at position 2.
- Key Differences :
b) 5-(3-Fluoro-4-methoxyphenyl)-2-methoxynicotinic Acid (CAS 1261922-90-0)
Heterocyclic Replacements of the Phenyl Group
a) 5-(2-Furyl)nicotinic Acid (CAS 857283-84-2)
- Structure : Furyl ring replaces phenyl.
- Lower molecular weight (189.16 g/mol vs. ~229 g/mol for this compound) may enhance solubility .
Functional Group Variations at Position 2
a) 2-Amino-5-methylnicotinic Acid (CAS 13362-28-2)
- Structure: Amino group at position 2 instead of methyl.
- Key Differences: The amino group enables participation in hydrogen bonding, enhancing interactions with biological targets like enzymes. Higher basicity (pKa ~4–5) compared to the methyl analog .
b) 2-Methoxy-5-methylnicotinaldehyde (CAS 1203499-47-1)
- Structure : Methoxy and aldehyde groups replace the carboxylic acid.
- Key Differences: The aldehyde group allows for nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. Reduced acidity (non-ionic form) compared to the carboxylic acid derivative .
Comparative Data Table
Research Findings and Implications
- Electronic Effects : Fluorine and methoxy substituents on the phenyl ring (e.g., in and ) enhance electronic interactions, improving drug-receptor binding.
- Solubility vs. Lipophilicity : Furyl and hydroxyl groups () improve aqueous solubility, whereas phenyl and methoxy groups enhance membrane permeability.
- Synthetic Flexibility : Compounds like 5-methylnicotinic acid () serve as foundational building blocks for complex derivatives, underscoring their importance in medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
